7-(2-Hydroxy-3-phenoxypropyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
“7-(2-Hydroxy-3-phenoxypropyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the phenoxypropyl group: This can be done through nucleophilic substitution reactions.
Hydrazone formation: This involves the reaction of hydrazine derivatives with carbonyl compounds.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups.
Reduction: Reduction reactions can occur at the carbonyl groups or double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound is studied for its unique chemical properties and reactivity, which can be useful in developing new synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a biochemical probe or as a lead compound for drug development.
Medicine
The compound could have therapeutic potential, particularly in areas such as oncology, neurology, or infectious diseases.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in respiratory diseases.
Allopurinol: A purine analog used to treat gout.
Uniqueness
The unique structural features of “7-(2-Hydroxy-3-phenoxypropyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione” may confer distinct biological activities or chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H24N6O5 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-8-[(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C23H24N6O5/c1-14(17-10-6-7-11-18(17)31)26-27-22-24-20-19(21(32)25-23(33)28(20)2)29(22)12-15(30)13-34-16-8-4-3-5-9-16/h3-11,15,30-31H,12-13H2,1-2H3,(H,24,27)(H,25,32,33)/b26-14- |
InChI Key |
DWOBXNQSWUSUNN-WGARJPEWSA-N |
Isomeric SMILES |
C/C(=N/NC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C)/C4=CC=CC=C4O |
Canonical SMILES |
CC(=NNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C)C4=CC=CC=C4O |
Origin of Product |
United States |
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